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Compound of Interest

Compound Name:
2-Amino-4'-methoxyacetophenone

hydrochloride

Cat. No.: B1281928 Get Quote

Disclaimer: Publicly available, experimentally derived spectral data for 2-Amino-4'-
methoxyacetophenone hydrochloride is limited. The data presented in this guide is a

combination of information from closely related compounds and predicted values based on the

analysis of its functional groups. This document is intended to serve as a comprehensive

reference for researchers, scientists, and professionals in drug development, providing a

foundational understanding of the expected spectral characteristics and the methodologies for

their acquisition.

Introduction
2-Amino-4'-methoxyacetophenone hydrochloride is a chemical compound of interest in

organic synthesis and pharmaceutical research. Its structure, featuring a primary amine, a

ketone, and a methoxy-substituted aromatic ring, gives rise to a unique spectral signature.

Understanding its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data is crucial for its identification, purity assessment, and structural elucidation. This

guide provides a detailed overview of the expected spectral data, the experimental protocols

for obtaining such data, and a logical workflow for spectral analysis.

Predicted Spectral Data
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The following tables summarize the expected quantitative data for 2-Amino-4'-
methoxyacetophenone hydrochloride. These values are predicted based on established

principles of spectroscopy and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~8.0 Doublet 2H
Aromatic Protons

(ortho to carbonyl)

~7.0 Doublet 2H
Aromatic Protons

(meta to carbonyl)

~4.5 Singlet 2H
-CH₂- (alpha to

carbonyl and amine)

~3.9 Singlet 3H
-OCH₃ (methoxy

group)

~8.5 (broad) Singlet 3H
-NH₃⁺ (ammonium

protons)

Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ) (ppm) Assignment

~195 C=O (Ketone)

~164
Aromatic Carbon (para to carbonyl, attached to -

OCH₃)

~131 Aromatic Carbons (ortho to carbonyl)

~128 Aromatic Carbon (ipso to carbonyl)

~114 Aromatic Carbons (meta to carbonyl)

~56 -OCH₃ (methoxy carbon)

~45 -CH₂- (alpha to carbonyl and amine)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3000 - 2800 (broad) Strong
N-H stretch of the ammonium

salt (-NH₃⁺)

~1680 Strong C=O stretch (Aryl ketone)

~1600, ~1510 Medium-Strong C=C stretch (Aromatic ring)

~1260 Strong C-O stretch (Aryl ether)

~1170 Medium C-O stretch (Aryl ether)

~840 Strong
C-H bend (para-disubstituted

aromatic ring)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (for the free base)
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m/z Interpretation

165 [M]⁺ (Molecular ion of the free base, C₉H₁₁NO₂)

150 [M - NH]⁺

135 [M - CH₂NH₂]⁺ or [CH₃OC₆H₄CO]⁺ (Acylium ion)

107 [CH₃OC₆H₄]⁺

77 [C₆H₅]⁺

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectral data for a solid

organic compound like 2-Amino-4'-methoxyacetophenone hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

NMR Spectrometer (e.g., 400 MHz or higher)

NMR tubes

Deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD, chosen for solubility of the

hydrochloride salt)

Internal standard (e.g., Tetramethylsilane - TMS, although often the residual solvent peak is

used for referencing)

Sample of 2-Amino-4'-methoxyacetophenone hydrochloride

Pipettes and vials

Procedure:
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Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean,

dry vial.

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

Vortex or gently agitate until the sample is fully dissolved.

Transfer: Using a pipette, transfer the solution into an NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve homogeneity and optimal resolution.

Acquire the ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a

relaxation delay of 1-2 seconds.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger

number of scans will be required due to the low natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID) signals.

Phase the resulting spectra.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard.

Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Materials and Equipment:
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Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR)

accessory or KBr press.

Potassium Bromide (KBr), IR-grade powder (if using the pellet method).

Mortar and pestle.

Spatula.

Procedure (ATR Method):

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good

contact between the sample and the crystal.

Data Acquisition: Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve

the signal-to-noise ratio.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a

soft tissue.

Procedure (KBr Pellet Method):

Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr

powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained.

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure to form

a transparent or translucent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and

acquire the spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Materials and Equipment:

Mass Spectrometer with an Electrospray Ionization (ESI) source.

Syringe pump and a suitable syringe.

Solvent system (e.g., methanol, acetonitrile, water, often with a small amount of formic acid

to promote protonation).

Sample of 2-Amino-4'-methoxyacetophenone hydrochloride.

Vials and micropipettes.

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to

ng/mL range) in the chosen solvent system.

Instrument Setup:

Calibrate the mass spectrometer using a standard calibration solution.

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and

drying gas flow rate and temperature. For this compound, positive ion mode would be

selected to observe the protonated molecule.

Sample Infusion: Infuse the sample solution into the ESI source at a constant flow rate using

a syringe pump.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range.

Data Analysis: Analyze the resulting spectrum to identify the molecular ion (or

pseudomolecular ion, e.g., [M+H]⁺) and major fragment ions.

Workflow Visualization
The following diagram illustrates a generalized workflow for the spectral analysis of a chemical

compound.
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Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a

chemical compound.

To cite this document: BenchChem. [Spectral Analysis of 2-Amino-4'-methoxyacetophenone
hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1281928#spectral-data-for-2-amino-4-
methoxyacetophenone-hydrochloride-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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